Bacteriostatic Potency: 3.6-Fold Superiority of Chalcone Scaffold Over Related Flavone
In a direct head-to-head comparison of bacteriostatic activity against Staphylococcus aureus ATCC 25923, 2′,4′-dihydroxychalcone (CAS 13323-66-5) demonstrates a 3.6-fold lower Minimum Inhibitory Concentration (MIC) than its structural relative, 5,7-dihydroxyflavone, a common flavonoid comparator [1]. This quantifies the superiority of the chalcone scaffold with this specific hydroxylation pattern over the flavone backbone for antibacterial applications.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 28.8 µg/mL |
| Comparator Or Baseline | 5,7-dihydroxyflavone: 105 µg/mL |
| Quantified Difference | 3.6-fold lower MIC (higher potency) |
| Conditions | Turbidimetric kinetic method against Staphylococcus aureus ATCC 25923 |
Why This Matters
This direct comparative data allows procurement teams to justify selection of 2′,4′-dihydroxychalcone over cheaper, more accessible flavone analogs when designing antibacterial assays or developing antimicrobial formulations, ensuring higher assay sensitivity and lower compound usage.
- [1] Olivella MS, Zarelli VEP, Pappano NB, Debattista NB. A comparative study of bacteriostatic activity of synthetic hydroxylated flavonoids. Braz J Microbiol. 2001 Oct;32(3):229-32. doi:10.1590/S1517-83822001000300013. View Source
